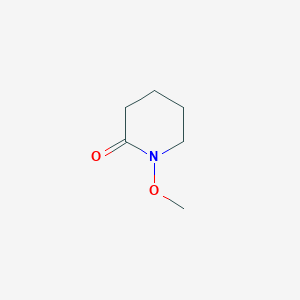

1-Methoxypiperidin-2-one

Description

Contextualization within N-Methoxy Lactam Chemistry

1-Methoxypiperidin-2-one is classified as an N-methoxy lactam. Lactams are cyclic amides, and the prefix "N-methoxy" indicates the presence of a methoxy (B1213986) group (-OCH₃) attached to the nitrogen atom of the amide functionality. This structural feature is pivotal as it significantly influences the electronic properties and reactivity of the amide bond compared to traditional N-H or N-alkyl lactams. The nitrogen atom in N-methoxy lactams is part of what is known as an anomeric amide, where the nitrogen is bonded to two heteroatoms (in this case, another nitrogen and an oxygen). informit.orgcdnsciencepub.com This arrangement can lead to unique chemical behaviors, including specific rearrangements and reactions. informit.orgcdnsciencepub.com

The chemistry of N-methoxy lactams is a specialized area within the broader study of amides and lactams. Research in this domain explores how the N-O bond impacts the stability, conformation, and reactivity of the cyclic amide system. These compounds serve as valuable intermediates in organic synthesis, offering pathways to more complex molecular architectures.

Historical Trajectory of Research on Cyclic N-Methoxyamides

The investigation of amides with heteroatom substituents on the nitrogen, a class to which cyclic N-methoxyamides belong, represents a distinct branch of amide chemistry. informit.org Historically, much of the focus in amide chemistry was on N-H and N-C substituted variants. However, the exploration of N-alkoxyamides, including cyclic structures like this compound, has unveiled novel reaction pathways.

A notable development in this area is the "HERON" reaction (Heteroatom Rearrangements on Nitrogen), a process that involves the migration of an oxo-substituent from the amide nitrogen to the amide carbon, leading to the dissociation of the amide bond. cdnsciencepub.com This reaction, discovered in the early 1990s, highlighted the unique reactivity of anomeric amides and has since become a recognized named reaction in organic chemistry. informit.org The theoretical and practical understanding of such rearrangements has been a significant driver in the study of cyclic N-methoxyamides.

Furthermore, research into N-alkoxyamides has been spurred by their utility in various synthetic transformations. For instance, N-methoxyamides have been employed in reactions such as oxidative coupling with aromatic hydrocarbons, facilitated by hypervalent iodine catalysts. thieme-connect.com The development of such methodologies has expanded the synthetic chemist's toolkit and underscored the value of exploring the chemistry of these unique functional groups.

Contemporary Significance in Synthetic Organic Chemistry Methodologies

In modern synthetic organic chemistry, this compound and related N-methoxy lactams are recognized for their potential as versatile building blocks and reactive intermediates. Their significance is evident in several areas:

Precursors to β-Lactams and β-Amino Acids: N-alkoxycarbonyl-1-methoxyamines, which share functional similarities, have been used in reactions with esters to synthesize β-amino acid derivatives, which are precursors to β-lactams. acs.orgfigshare.com β-Lactams are a core structural component of many important antibiotics. google.comnih.govmdpi.com

Formation of Heterocyclic Systems: The reactivity of the N-methoxyamide functionality can be harnessed to construct other heterocyclic systems. For example, unsaturated N-methoxyamides can undergo intramolecular fluorocyclization to produce cyclic N-methoxyimidates. researchgate.net

Use in Asymmetric Synthesis: Chiral piperidin-2-one scaffolds are valuable in asymmetric synthesis. While not directly detailing this compound, research on the synthesis of enantiomerically pure piperidin-2,4-diones highlights the importance of this class of compounds in creating stereochemically defined molecules. ucl.ac.uk

Role in Named Reactions and Novel Transformations: The unique electronic nature of the N-methoxyamide group allows it to participate in specialized reactions. For instance, N-methoxyamides can be substrates in Hofmann-type rearrangements facilitated by hypervalent iodine reagents. nih.govacs.org

The table below lists some of the key compound classes related to the synthetic applications of this compound.

| Compound Class | Relevance to this compound Chemistry |

| β-Lactams | Potential synthetic targets from N-methoxy lactam precursors. |

| β-Amino Acids | Intermediates in the synthesis of β-lactams, accessible from related N-methoxyamine compounds. acs.orgfigshare.com |

| Cyclic N-Methoxyimidates | Products of intramolecular reactions of unsaturated N-methoxyamides. researchgate.net |

| Piperidin-2,4-diones | Structurally related compounds whose asymmetric synthesis underscores the importance of the piperidinone scaffold. ucl.ac.uk |

Overview of Research Gaps and Future Directions in this compound Studies

Despite the growing interest in N-alkoxyamides, there are several areas where further research on this compound is warranted:

Exploration of Novel Reactivity: A comprehensive investigation into the full range of chemical transformations that this compound can undergo is still needed. This includes exploring its potential in multicomponent reactions, photoredox catalysis, and as a precursor to novel heterocyclic scaffolds.

Asymmetric Synthesis and Applications: The development of efficient methods for the enantioselective synthesis of substituted this compound derivatives would be highly valuable. This would open up avenues for its use in the synthesis of chiral drugs and other bioactive molecules.

Applications in Materials Science: The incorporation of the this compound motif into polymers or other materials has not been extensively studied. Its unique functional group could impart interesting properties to such materials.

Computational and Mechanistic Studies: Detailed computational studies on the reaction mechanisms involving this compound could provide deeper insights into its reactivity and guide the design of new synthetic methodologies. While the HERON reaction has a theoretical basis, specific computational work on this six-membered lactam could be beneficial. cdnsciencepub.com

Future research will likely focus on addressing these gaps, with an emphasis on developing practical synthetic applications for this intriguing molecule.

Scope and Organization of the Academic Research Outline

This article provides a concise and focused examination of this compound based on the existing scientific literature. The content is strictly organized to cover the contextualization of the compound within N-methoxy lactam chemistry, its historical research trajectory, its contemporary significance in organic synthesis, and an overview of research gaps and future directions. The information presented is based on published research findings and is intended for a scientific audience. The article deliberately excludes any discussion of dosage, administration, or adverse safety profiles, as its scope is limited to the chemical research aspects of the compound. A table of all mentioned chemical compounds is provided at the end for clarity.

Structure

3D Structure

Properties

IUPAC Name |

1-methoxypiperidin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c1-9-7-5-3-2-4-6(7)8/h2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKRUJRHSPLFHBC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CON1CCCCC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20608082 | |

| Record name | 1-Methoxypiperidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20608082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

189824-37-1 | |

| Record name | 1-Methoxypiperidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20608082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Methoxypiperidin 2 One and Its Precursors

Strategies for O-Methylation of Piperidin-2-one Derivatives

The synthesis of 1-methoxypiperidin-2-one often proceeds from its N-hydroxy precursor, N-hydroxypiperidin-2-one. The crucial step in this transformation is the selective methylation of the oxygen atom of the N-hydroxy group. N-hydroxypiperidin-2-one is a cyclic hydroxamic acid, and the strategies for its O-methylation are reflective of those used for hydroxamic acids in general.

Direct O-Methylation Approaches

Direct O-methylation involves the treatment of an N-hydroxypiperidin-2-one substrate with a methylating agent in a single step. For hydroxamic acids, the oxygen of the hydroxyl group is typically the most reactive site for alkylation. nih.govru.nl Common reagents for this purpose include diazomethane (B1218177) and dimethyl sulfate.

Diazomethane, when used in an ethereal medium, has been shown to effectively methylate hydroxamic acids, with O-methylation being the predominant outcome. nih.gov While aliphatic hydroxamic acids almost exclusively undergo O-alkylation, aromatic substrates may show some minor N-alkylation as a competing pathway. nih.gov Another widely used and powerful methylating agent is dimethyl sulfate, which can achieve methylation under basic conditions. google.com A greener alternative that has been developed for O-methylation is dimethyl carbonate (DMC), often used in conjunction with a solid base like magnesium oxide. rsc.org

Table 1: Reagents for Direct O-Methylation

| Reagent | Typical Conditions | Comments |

|---|---|---|

| Diazomethane (CH₂N₂) | Ethereal solvent | Highly effective for O-methylation, but toxic and explosive. nih.gov |

| Dimethyl Sulfate ((CH₃)₂SO₄) | Basic conditions (e.g., NaOH) | Powerful and common methylating agent. google.com |

| Dimethyl Carbonate (DMC) | Solid base (e.g., MgO), heat | Considered a "green" methylating reagent. rsc.org |

Indirect Routes via Activated Intermediates

Indirect methods for O-methylation involve the activation of the N-hydroxy group or the use of multi-step sequences. One strategy involves transition-metal-catalyzed reactions. For instance, hydroxylamines that possess an N-electron-withdrawing substituent can act as effective nucleophiles in palladium- or iridium-catalyzed allylic substitutions, demonstrating that the oxygen atom can be targeted for alkylation under specific catalytic conditions. organic-chemistry.org

Another indirect approach involves the synthesis of the piperidinone ring from a precursor that already contains a protected methoxyamine. The synthesis of O-substituted hydroxylamines is a key step in this type of strategy. organic-chemistry.orgunl.pt For example, tert-butyl N-hydroxycarbamate can be O-alkylated with methanesulfonates, followed by N-deprotection to yield the desired O-alkylated hydroxylamine (B1172632). organic-chemistry.org This O-methylated hydroxylamine could then be used as a building block in a ring-closing synthesis.

Ring-Closing Methodologies for this compound Core Synthesis

The formation of the six-membered piperidin-2-one ring is a critical aspect of the synthesis. This can be achieved through various intramolecular cyclization strategies or by building the ring from multiple components in a single reaction vessel.

Cyclization Reactions Involving N-Methoxy Precursors

The synthesis of the this compound ring can be accomplished through the intramolecular cyclization of an appropriate acyclic N-methoxy precursor. A logical precursor for such a reaction would be an N-methoxy-5-halopentanamide. In this approach, a base would induce an intramolecular nucleophilic substitution, where the amide nitrogen attacks the carbon bearing the halogen, closing the six-membered ring. This strategy is an application of established ring-closure principles, such as Baldwin's rules, which generally favor 6-exo cyclizations. libretexts.org

Studies on related systems, such as the base-induced cyclization of N-hydroxy-N-(2-oxoalkyl)amides, demonstrate the feasibility of this type of ring closure. researchgate.net In one study, methylation of the N-hydroxy group to an N-methoxy group was performed prior to cyclization to yield a pyrrolidin-2-one derivative, a five-membered ring analog. researchgate.net A similar strategy could be applied to a 5-halopentanamide precursor to form the six-membered piperidinone ring. Ring-closing metathesis (RCM) is another powerful technique for forming cyclic structures, including nitrogen heterocycles like tetrahydropyridines, from diene precursors. wikipedia.org

Table 2: Potential Precursors for Intramolecular Cyclization

| Precursor Type | Cyclization Method | Key Reagent/Catalyst |

|---|---|---|

| N-methoxy-5-halopentanamide | Intramolecular SN2 | Base (e.g., t-BuOK) |

| N-methoxy-N-alkenyl pentenamide | Ring-Closing Metathesis (RCM) | Grubbs' or Schrock's catalyst |

Multi-Component Reactions Leading to the Piperidin-2-one Skeleton

Multi-component reactions (MCRs) are highly efficient processes that combine three or more starting materials in a single step to form a complex product, thereby reducing the number of synthetic stages and solvent consumption. hse.ruresearchgate.net Several MCRs have been developed for the synthesis of highly substituted piperidine (B6355638) and piperidin-2-one scaffolds. hse.rusemanticscholar.orgacs.orgnih.gov

One such example is a four-component reaction that utilizes dicyano-substituted olefins, aromatic aldehydes, pyridinium (B92312) ylides, and ammonium (B1175870) acetate (B1210297) to stereoselectively form complex piperidin-2-one structures. hse.ru In these reactions, ammonium acetate serves as the nitrogen source for the piperidine ring. hse.ru While not explicitly reported for this compound, it is conceivable that these MCRs could be adapted by replacing ammonium acetate with methoxyamine (CH₃ONH₂) or its salts. This would introduce the N-methoxy moiety directly during the ring-forming cascade, providing a convergent and efficient route to the desired heterocyclic core.

Table 3: Example of a Four-Component Reaction for Piperidin-2-one Synthesis hse.ru

| Component 1 | Component 2 | Component 3 | Component 4 (Nitrogen Source) |

|---|---|---|---|

| Dicyano-substituted olefin | Aromatic aldehyde | Pyridinium ylide | Ammonium acetate |

Stereoselective Synthesis Approaches

Controlling the stereochemistry during the synthesis of piperidin-2-one derivatives is crucial for many applications. The N-methoxy group of this compound can play a significant role in directing the stereochemical outcome of subsequent reactions.

Research has shown that this compound is a valuable substrate for diastereoselective transformations. nih.gov Specifically, it can undergo sequential addition of organometallic reagents (e.g., Grignard reagents) and other nucleophiles (e.g., cyanide) to install a tetrasubstituted carbon center adjacent to the carbonyl group with high diastereoselectivity. nih.gov This demonstrates the utility of the N-methoxy lactam scaffold in the construction of complex, stereochemically dense piperidine derivatives.

General strategies for asymmetric synthesis often rely on the use of chiral auxiliaries. In the context of piperidin-2-ones, a chiral group can be attached to the nitrogen atom to direct the stereoselective alkylation at the adjacent C3 position. researchgate.net While this has been demonstrated with bulky chiral groups like (R)-2-hydroxy-1-phenylethyl, the principle highlights the importance of the N-substituent in controlling stereochemistry. researchgate.net The N-methoxy group, although not chiral itself, influences the conformation and reactivity of the ring, thereby enabling diastereoselective additions to the existing chiral centers or to prochiral faces of the molecule. nih.gov

Asymmetric Inductions in Lactam Formation

Asymmetric induction during the formation of the lactam ring is a critical strategy for establishing stereocenters with a high degree of control. This is often achieved by employing chiral auxiliaries or catalysts in key ring-forming reactions.

One prevalent method is the Staudinger reaction, a [2+2] cycloaddition between a ketene (B1206846) and an imine. nih.gov The use of chiral imines, derived from chiral aldehydes or amines, can induce diastereoselectivity in the formation of the β-lactam ring, which can be a precursor to larger lactams like piperidin-2-ones. For instance, imines derived from chiral sources such as D-glucosamine or (R)- and (S)-α-amino acid esters have been shown to yield β-lactams with high levels of asymmetric induction. nih.gov While these examples focus on four-membered rings, the principles of using a chiral component to guide the stereochemical outcome of the cyclization are broadly applicable to the synthesis of more complex lactams.

Another powerful approach involves the diastereoselective addition of nucleophiles to chiral hydrazones, followed by N-acylation and ring-closing metathesis (RCM). For example, the addition of allyllithium to a chiral SAMP ( (S)-1-amino-2-(methoxymethyl)pyrrolidine) hydrazone, followed by acylation with acryloyl chloride, produces a diolefinic hydrazide. This intermediate can then undergo RCM to form a cyclic enehydrazide, which can be converted into an enantiopure 6-substituted piperidin-2-one. researchgate.net This strategy demonstrates how chirality introduced early in a synthetic sequence can effectively control the stereochemistry of the final lactam ring.

Palladium-catalyzed enantioselective intramolecular C(sp³)–H amidation presents a modern and direct route to chiral β-lactams, which are valuable synthetic intermediates. acs.org This method utilizes a chiral ligand, such as a derivative of BINOL, to achieve high enantioselectivity (up to 94% ee) in the cyclization of 3-arylpropylamines. acs.org The underlying principles of transition-metal-catalyzed asymmetric C-H functionalization are a promising area for adaptation to the synthesis of substituted piperidin-2-ones.

Enantioselective Modifications on the Piperidin-2-one Ring

Introducing chirality onto a pre-formed piperidin-2-one ring offers an alternative pathway to enantiomerically enriched products. These methods often involve the use of chiral catalysts or reagents to perform stereoselective transformations at specific positions on the lactam ring.

A notable example is the organocatalytic aza-Michael/Michael cyclization cascade. This reaction has been used to synthesize highly functionalized spiro-oxindole piperidin-2-one derivatives with excellent stereoselectivities. acs.orgresearchgate.netnih.gov Using a bifunctional squaramide catalyst, the reaction between 3-methyleneindolinones and α,β-substituted acylamides generates products with up to >20:1 diastereomeric ratio and 99% enantiomeric excess. acs.orgresearchgate.netnih.gov This approach constructs three new stereogenic centers, including a quaternary carbon, in a single, highly controlled operation.

Furthermore, a chemo-enzymatic strategy has been developed for the synthesis of enantioenriched trans-3-alkoxyamino-4-oxy-2-piperidones. mdpi.com This method begins with a transition-metal-free dual C-H oxidation of a substituted piperidine to form the racemic lactam. Subsequently, the enzymatic resolution of this racemic mixture using Candida antarctica lipase (B570770) B (CAL-B) effectively separates the enantiomers, yielding the desired products in high enantiomeric excess. mdpi.com This combination of chemocatalysis and biocatalysis provides a powerful and green approach to chiral piperidin-2-one derivatives.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound aims to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. nih.govresearchgate.net

Solvent-Free and Aqueous Medium Syntheses

Performing reactions in the absence of conventional organic solvents or in aqueous media represents a significant step towards greener synthesis.

Solvent-free methods for lactam synthesis have been developed, often utilizing microwave irradiation to accelerate reactions. mdpi.com For example, the N-alkylation of lactams can be performed rapidly under solvent-free, phase-transfer catalytic (PTC) conditions using microwaves. mdpi.com Another notable solvent-free approach is the Castagnoli–Cushman reaction for producing γ- and δ-lactams, which demonstrates high atom economy. rsc.org Metal-free and solvent-free peptide synthesis has also been achieved through the regioselective C–N bond cleavage of lactams, offering high yields without racemization. rsc.org

Syntheses in aqueous media are also highly desirable. The preparation of 2-piperidone (B129406) itself has been achieved through a rearrangement reaction in an alkaline aqueous solution, highlighting a departure from traditional methods that require strong acids. google.com The cyclocondensation of alkyl dihalides with primary amines in an alkaline aqueous medium under microwave irradiation provides a simple and efficient route to nitrogen-containing heterocycles, including piperidines. organic-chemistry.org

Catalyst-Free and Organocatalytic Approaches

Moving away from heavy metal catalysts towards catalyst-free or organocatalytic systems is a core tenet of green chemistry.

Catalyst-free multicomponent reactions (MCRs) provide an efficient means to construct complex molecules in a single step. The synthesis of quinolinone derivatives bearing a piperidine moiety has been described via a catalyst-free MCR of 4-hydroxyquinolin-2(1H)-one, piperidine, and various aldehydes. eurekaselect.combenthamdirect.com Similarly, the three-component synthesis of bis-spiro substituted piperidines has been achieved at room temperature under metal-free conditions. researchgate.net

Organocatalysis offers a powerful alternative to metal-based catalysts. As previously mentioned, squaramide catalysts have been used for the highly enantioselective synthesis of spiro-oxindole piperidin-2-one derivatives. acs.orgresearchgate.net An organophotocatalyzed [1+2+3] strategy has also been developed for the one-step synthesis of diverse 2-piperidinones from simple starting materials like ammonium salts, alkenes, and unsaturated carbonyl compounds. nih.gov This method proceeds under mild conditions and demonstrates excellent chemoselectivity. nih.gov

Comparative Analysis of Synthetic Efficiencies and Selectivities

The choice of a synthetic method for this compound and its derivatives depends on a comparative evaluation of factors such as yield, stereoselectivity, and adherence to green chemistry principles.

| Methodology | Key Features | Yield | Stereoselectivity | Green Aspects | Reference(s) |

| Asymmetric RCM | Chiral SAMP hydrazone auxiliary | Good | High (virtually enantiopure) | Multi-step process | researchgate.net |

| Organocatalytic Cascade | Squaramide catalyst, MCR | Up to 99% | Excellent (>20:1 dr, up to 99% ee) | Organocatalytic, mild conditions | acs.orgresearchgate.net |

| Chemo-enzymatic Resolution | TEMPO-mediated oxidation, CAL-B | Good | High ee | Transition-metal-free, biocatalysis | mdpi.com |

| Solvent-Free Castagnoli-Cushman | Atom-economical reaction | Not specified | N/A | Solvent-free, high atom economy | rsc.org |

| Aqueous Synthesis | Beckmann rearrangement | 20% | N/A | Aqueous medium, avoids strong acid | google.com |

| Catalyst-Free MCR | Three-component reaction | Good to Excellent | N/A | Catalyst-free, often room temp. | eurekaselect.combenthamdirect.com |

| Organophotocatalysis | [1+2+3] cycloaddition | 41-73% | Good (single diastereomer in some cases) | Visible light, organocatalyst | nih.gov |

The data indicates that for achieving high enantioselectivity, organocatalytic cascade reactions and chemo-enzymatic resolutions are particularly effective, offering excellent yields and stereocontrol. acs.orgresearchgate.netmdpi.com From a green chemistry perspective, solvent-free and aqueous methods, as well as catalyst-free MCRs, are highly advantageous, though yields and applicability to the specific target of this compound may vary. rsc.orggoogle.comeurekaselect.combenthamdirect.com The organophotocatalytic approach represents a modern, mild, and efficient strategy for accessing diverse piperidinone structures. nih.gov Ultimately, the optimal synthetic route will balance the need for stereochemical purity with considerations of cost, efficiency, and environmental impact.

Advanced Spectroscopic and Structural Elucidation Studies of 1 Methoxypiperidin 2 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis

NMR spectroscopy is a cornerstone technique for the detailed structural analysis of 1-Methoxypiperidin-2-one in solution. It provides critical information regarding the connectivity of atoms, the chemical environment of individual nuclei, and the three-dimensional arrangement of the molecule.

High-Resolution 1D and 2D NMR Techniques (e.g., COSY, HMQC, HMBC)

One-dimensional (1D) ¹H and ¹³C NMR spectra offer initial insights into the molecular structure by providing chemical shift and coupling constant data. The ¹H NMR spectrum reveals signals for the methoxy (B1213986) group protons and the methylene (B1212753) protons of the piperidine (B6355638) ring. The ¹³C NMR spectrum complements this by showing distinct resonances for the carbonyl carbon, the methoxy carbon, and the four unique methylene carbons in the ring.

Two-dimensional (2D) NMR experiments are essential for unambiguous assignment of these signals and for establishing through-bond connectivities.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds (²JHH, ³JHH). For this compound, COSY spectra would show correlations between the protons on adjacent methylene groups (e.g., H-3 with H-4, H-4 with H-5, and H-5 with H-6), confirming the sequence of the piperidine ring.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate proton signals with the carbon signals of the nuclei they are directly attached to (¹JCH). This allows for the definitive assignment of each carbon atom in the piperidine ring by linking it to its corresponding, already-assigned proton(s).

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC technique reveals longer-range couplings between protons and carbons, typically over two or three bonds (²JCH, ³JCH). This is particularly useful for identifying quaternary carbons and for piecing together the molecular framework. Key HMBC correlations for this compound would include the correlation from the methoxy protons (N-O-CH₃) to the C-2 (carbonyl) carbon and the correlations from the H-3 and H-6 protons to the C-2 carbonyl carbon, confirming the placement of the functional groups around the ring.

The following tables summarize the expected ¹H and ¹³C NMR chemical shifts and key 2D NMR correlations for this compound. The precise values can vary based on the solvent used.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations (¹H → ¹³C) |

|---|---|---|---|

| C-2 (C=O) | - | ~170 | H-3, H-6, OCH₃ |

| C-3 (-CH₂-) | ~2.5 | ~30 | C-2, C-4, C-5 |

| C-4 (-CH₂-) | ~1.8 | ~22 | C-3, C-5, C-6 |

| C-5 (-CH₂-) | ~1.8 | ~23 | C-3, C-4, C-6 |

| C-6 (-N-CH₂-) | ~3.5 | ~48 | C-2, C-4, C-5 |

| OCH₃ | ~3.8 | ~62 | C-2 |

Dynamic NMR for Conformational Exchange Studies

The piperidine ring is not planar and typically exists in a rapidly interconverting chair conformation. Dynamic NMR (DNMR) spectroscopy is a powerful technique used to study such conformational exchange processes that occur on the NMR timescale.

For this compound, two primary dynamic processes could be investigated:

Ring Inversion: The chair-to-chair interconversion of the piperidine ring. At low temperatures, this process can be slowed sufficiently to observe separate signals for the axial and equatorial protons on the methylene groups (C-3, C-4, C-5). As the temperature is raised, these signals broaden, coalesce into a single broad peak, and then sharpen to an averaged signal at higher temperatures. By analyzing the spectra at different temperatures, it is possible to calculate the activation energy (ΔG‡) for the ring inversion barrier.

Amide Bond Rotation: While rotation around the C(O)-N bond is highly restricted in standard amides, the presence of the N-O-CH₃ moiety introduces additional rotational possibilities, such as rotation around the N-O bond, which could influence the ring's conformational preference. DNMR could potentially probe the energetics of such processes if they fall within the appropriate energy range. Studies on related N-substituted piperidines have used DNMR to quantify these stereodynamics.

Solid-State NMR Investigations

While solution-state NMR provides information about the average structure and dynamics of a molecule in a solvent, solid-state NMR (ssNMR) spectroscopy characterizes molecules in their crystalline or amorphous solid forms. This technique is invaluable for studying polymorphism, molecular packing, and intermolecular interactions that are absent in solution.

For this compound, ssNMR could provide:

Structural Non-equivalence: In the solid state, molecules that are chemically equivalent in solution may become magnetically inequivalent due to their position in the crystal lattice. ssNMR can resolve these different sites, providing information about the crystallographic unit cell.

Conformational Details: ssNMR can determine the precise conformation of the piperidine ring as it exists in the crystal, free from the rapid averaging seen in solution.

Intermolecular Interactions: Techniques like ¹H-¹³C cross-polarization magic-angle spinning (CP-MAS) are sensitive to through-space dipolar couplings, allowing for the characterization of intermolecular contacts, such as potential weak hydrogen bonds or van der Waals interactions, which dictate the crystal packing.

Vibrational Spectroscopy (IR and Raman) for Functional Group and Hydrogen Bonding Analysis

Fourier-Transform Infrared (FTIR) Spectroscopy Studies

FTIR spectroscopy measures the absorption of infrared radiation corresponding to the vibrational modes of a molecule. It is particularly sensitive to polar functional groups. For this compound, the FTIR spectrum is dominated by a few key absorption bands that are diagnostic of its structure.

C=O Stretch: The most prominent band in the spectrum is the strong absorption due to the carbonyl (amide I) stretching vibration, which is expected to appear in the region of 1650-1680 cm⁻¹. The exact position is sensitive to the electronic effects of the N-methoxy group and the ring strain.

C-H Stretches: Absorptions corresponding to the stretching of C-H bonds in the methylene groups and the methoxy group are observed in the 2850-3000 cm⁻¹ region.

N-O Stretch: The stretching vibration of the N-O bond is expected to appear in the fingerprint region, typically around 900-1000 cm⁻¹.

Raman Spectroscopy for Molecular Fingerprinting

Raman spectroscopy involves the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar, symmetric vibrations and provides a complementary "fingerprint" of the molecule. While strong C=O stretching is also visible in the Raman spectrum, other modes that are weak in the IR spectrum may be strong in the Raman.

For this compound, key features in the Raman spectrum would include:

Ring Breathing Modes: Symmetric vibrations where the entire piperidine ring expands and contracts are often strong in the Raman spectrum and provide information about the ring's structure.

C-C and C-N Stretching: Skeletal vibrations of the ring structure in the fingerprint region (800-1200 cm⁻¹) contribute to the unique molecular fingerprint.

Symmetric C-H Bending: Vibrations such as the symmetric scissoring modes of the CH₂ groups are Raman active.

The combination of FTIR and Raman data provides a more complete picture of the vibrational properties of this compound, aiding in its unambiguous identification and structural analysis.

Table 2: Key Vibrational Frequencies for this compound

| Vibrational Mode | Expected FTIR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H Stretch (Aliphatic) | 2850-3000 | 2850-3000 | Medium-Strong (IR), Strong (Raman) |

| C=O Stretch (Amide I) | 1650-1680 | 1650-1680 | Very Strong (IR), Medium (Raman) |

| CH₂ Scissoring | ~1465 | ~1465 | Medium |

| N-O Stretch | ~950 | ~950 | Medium |

| Ring Breathing | Weak/Variable | Strong | - |

Mass Spectrometry (MS) for Fragmentographic Pathway Elucidation and Purity Assessment of this compound

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. In the context of this compound, it is instrumental for confirming the molecular weight, determining the elemental composition, assessing purity, and elucidating the chemical structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental formula of a compound. For this compound (C₆H₁₁NO₂), the theoretical exact mass can be calculated and compared with the experimental value obtained from an HRMS instrument, such as a Time-of-Flight (TOF) or Orbitrap mass analyzer. nih.gov

The expected protonated molecule [M+H]⁺ would be analyzed to confirm its elemental composition. This high level of mass accuracy allows for the differentiation between compounds with the same nominal mass but different elemental formulas, thereby providing a high degree of confidence in the compound's identity and purity.

Table 1: Theoretical HRMS Data for this compound

| Ion | Formula | Calculated Exact Mass (m/z) |

|---|---|---|

| [M+H]⁺ | C₆H₁₂NO₂⁺ | 130.0863 |

This table represents theoretical values. As of the latest literature search, specific experimental HRMS data for this compound has not been reported.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Mechanism Studies

Tandem Mass Spectrometry (MS/MS) is a technique where ions of a specific mass-to-charge ratio are selected and then fragmented to produce a spectrum of smaller, daughter ions. researchgate.net This process provides detailed structural information by revealing the compound's fragmentation pathways. mdpi.comwvu.edu While specific experimental MS/MS data for this compound is not available, a plausible fragmentation pathway can be proposed based on the fragmentation of similar cyclic amides (lactams) and methoxy-containing compounds. mdpi.com

Upon collision-induced dissociation (CID), the protonated molecule [M+H]⁺ of this compound would likely undergo characteristic cleavages. Key fragmentation pathways would be expected to involve:

Loss of the methoxy group: Cleavage of the N-O bond could lead to the loss of a methoxy radical (•OCH₃) or methanol (B129727) (CH₃OH).

Ring-opening: The piperidinone ring could undergo cleavage, often initiated by the cleavage of the amide bond.

Loss of carbon monoxide: A common fragmentation for cyclic ketones and lactams is the neutral loss of CO (28 Da). mdpi.com

Table 2: Plausible MS/MS Fragmentation of [C₆H₁₂NO₂]⁺ (m/z 130.0863)

| Proposed Fragment Ion (m/z) | Proposed Neutral Loss | Potential Fragment Structure |

|---|---|---|

| 99.0813 | CH₃O• (Methoxy radical) | Protonated piperidin-2-one |

| 102.0919 | CO (Carbon monoxide) | Ring-contracted or opened species |

This table represents a hypothetical fragmentation pathway based on chemical principles. It is not derived from experimental data for this compound.

X-ray Crystallography for Absolute Stereochemistry and Crystal Packing Analysis

Single-Crystal X-ray Diffraction of this compound

To date, the crystal structure of this compound has not been reported in the crystallographic literature. However, based on studies of similar piperidine derivatives, a number of structural features can be predicted. iucr.orgchemrevlett.comresearchgate.net

It is expected that the six-membered piperidinone ring would adopt a non-planar conformation, most likely a chair conformation , which is the most stable arrangement for such rings. iucr.orgresearchgate.net The substituents on the ring atoms would occupy either axial or equatorial positions. The methoxy group attached to the nitrogen atom would influence the planarity of the amide bond.

Table 3: Predicted Crystallographic Parameters for this compound

| Parameter | Expected Value/Observation | Basis of Prediction |

|---|---|---|

| Crystal System | Monoclinic or Orthorhombic | Common for small organic molecules |

| Space Group | Centrosymmetric (e.g., P2₁/c) | Molecule is achiral |

| Piperidinone Ring Conformation | Chair | Steric energy minimization iucr.orgresearchgate.net |

| Amide Bond (N1-C2) Length | ~1.34 Å | Typical for cyclic amides |

This table contains predicted data based on known structures of related piperidine compounds and general crystallographic principles.

Co-crystal and Complex Formation Studies

Co-crystallization is a technique used to combine an active pharmaceutical ingredient (API) with a benign co-former molecule in a crystalline lattice, which can alter physicochemical properties like solubility. While there are no published studies on co-crystals of this compound, its molecular structure suggests potential for forming such complexes.

The molecule possesses hydrogen bond accepting sites, primarily the oxygen atom of the carbonyl group (C=O) and the oxygen of the methoxy group (N-O-CH₃). These sites could interact with suitable hydrogen bond donor co-formers, such as dicarboxylic acids or phenols, to form stable co-crystals. The formation of co-crystals would be driven by the establishment of strong intermolecular interactions, such as hydrogen bonds, in the crystal lattice.

Reactivity and Reaction Mechanisms of 1 Methoxypiperidin 2 One

Nucleophilic Attack and Ring-Opening Reactions

The lactam ring of 1-Methoxypiperidin-2-one is susceptible to nucleophilic attack at the carbonyl carbon. This interaction can lead to the formation of a tetrahedral intermediate, which may subsequently collapse, resulting in the opening of the piperidinone ring. The stability of the N-methoxy group as a potential leaving group or its electronic influence plays a significant role in these transformations.

Aminolysis and alcoholysis are fundamental reactions involving the cleavage of the amide bond by an amine or alcohol nucleophile, respectively. For this compound, these reactions proceed via a nucleophilic acyl substitution mechanism, culminating in ring-opening.

Aminolysis: The reaction with primary or secondary amines involves the attack of the amine on the electrophilic carbonyl carbon of the lactam. This forms a zwitterionic tetrahedral intermediate which, after proton transfer, eliminates the N-methoxyamino group to yield an open-chain amino amide. The reaction is typically facilitated by heating.

Alcoholysis: In the presence of an alcohol and typically an acid or base catalyst, this compound can undergo alcoholysis. The alcohol attacks the carbonyl carbon, leading to a tetrahedral intermediate. Subsequent ring-opening yields an ester functionalized with a methoxyamino group at the terminus of the carbon chain.

| Reaction | Nucleophile | Typical Conditions | Product Type |

| Aminolysis | Primary/Secondary Amine (e.g., RNH₂) | Heat, neat or in aprotic solvent | N-substituted 5-(methoxyamino)pentanamide |

| Alcoholysis | Alcohol (e.g., R'OH) | Acid or base catalyst, heat | Alkyl 5-(methoxyamino)pentanoate |

Hydrolysis of the lactam ring in this compound results in the formation of 5-(methoxyamino)pentanoic acid. The mechanism differs significantly under acidic and basic conditions. chemguide.co.uk

Mechanism Steps (Acid-Catalyzed):

Protonation of the carbonyl oxygen.

Nucleophilic attack by water on the carbonyl carbon.

Proton transfer from the attacking water molecule.

Protonation of the ring nitrogen.

Elimination of methoxyamine and reformation of the carbonyl to yield the carboxylic acid.

Basic Hydrolysis: In the presence of a strong base, such as sodium hydroxide (B78521), the hydroxide ion directly attacks the carbonyl carbon in a reversible step to form an anionic tetrahedral intermediate. chemguide.co.ukchemistrysteps.com This intermediate can then collapse, expelling the methoxyamide anion in a generally unfavorable step. chemistrysteps.com However, the reaction is driven forward by an irreversible acid-base reaction where the strongly basic methoxyamide anion deprotonates the newly formed carboxylic acid, yielding a carboxylate salt and N-methoxyamine. chemguide.co.ukchemistrysteps.com Vigorous conditions, such as heating with concentrated base, are often required. arkat-usa.org

| Condition | Key Step | Intermediate | Final Product (after workup) |

| Acidic | Protonation of carbonyl oxygen | Cationic tetrahedral intermediate | 5-(Methoxyamino)pentanoic acid |

| Basic | Nucleophilic attack by OH⁻ | Anionic tetrahedral intermediate | 5-(Methoxyamino)pentanoic acid |

Organometallic reagents, such as Grignard reagents (RMgX) and organolithium reagents (RLi), are powerful nucleophiles and strong bases. libretexts.orglibretexts.org Their reaction with this compound primarily involves nucleophilic addition to the carbonyl group. msu.edu

The carbanionic portion of the organometallic reagent attacks the electrophilic carbonyl carbon, forming a stable tetrahedral intermediate. Unlike reactions with esters, where a second equivalent of the reagent can add, the reaction with amides often stops after the first addition. Aqueous workup of this intermediate protonates the oxygen and nitrogen, leading to a ring-opened product, which is a ketone. Specifically, the reaction yields a 1-(methoxyamino)alkan-5-one. This pathway provides a valuable method for carbon-carbon bond formation.

| Reagent Type | Example | Solvent | Intermediate | Product (after hydrolysis) |

| Grignard | CH₃MgBr | Diethyl ether, THF | Magnesium alkoxide-amide complex | 1-(Methoxyamino)hexan-5-one |

| Organolithium | n-BuLi | Hexane, THF | Lithium alkoxide-amide complex | 1-(Methoxyamino)nonan-5-one |

Electrophilic Substitution and Functionalization of the Piperidin-2-one Ring

The piperidin-2-one ring is a saturated heterocyclic system. As such, it does not undergo classical electrophilic aromatic substitution reactions. Functionalization of the ring typically occurs at the α-carbon (C3 position) adjacent to the carbonyl group via the formation of an enolate intermediate under basic conditions.

Direct electrophilic halogenation or nitration on the saturated carbon framework of the piperidin-2-one ring is not a feasible reaction pathway. The ring lacks the π-electron system necessary for such substitutions. wikipedia.org

Halogenation: While direct electrophilic halogenation is not observed, α-halogenation can be achieved under basic conditions. A strong base can deprotonate the α-carbon to form an enolate, which can then act as a nucleophile and react with an electrophilic halogen source (e.g., Br₂). This is technically a nucleophilic attack by the enolate on the halogen.

Nitration: Nitration, the introduction of a nitro group (-NO₂), is a classic electrophilic aromatic substitution reaction requiring harsh acidic conditions (e.g., a mixture of nitric and sulfuric acids). wikipedia.org Applying these conditions to a saturated lactam like this compound would likely lead to hydrolysis of the amide bond (as described in 4.1.2) rather than nitration of the ring. There is no established research documenting the successful nitration of the piperidin-2-one ring itself.

The most common method for functionalizing the piperidin-2-one ring is through alkylation or acylation at the α-carbon (C3). This process involves the generation of a nucleophilic enolate, which then reacts with an appropriate electrophile. researchgate.net

Alkylation: The process begins with the deprotonation of the α-carbon using a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), to form a lithium enolate. This enolate then undergoes a nucleophilic substitution reaction (Sₙ2) with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) to form a new carbon-carbon bond at the C3 position. researchgate.net

Acylation: Similar to alkylation, acylation involves the formation of an enolate. This enolate can then react with an acylating agent, such as an acid chloride or an anhydride (B1165640). nih.gov The reaction introduces an acyl group at the α-position, resulting in the formation of a β-keto lactam. This product exists in equilibrium with its enol tautomer.

| Reaction | Base | Electrophile | Product |

| α-Alkylation | Lithium Diisopropylamide (LDA) | Alkyl Halide (e.g., CH₃I) | 1-Methoxy-3-methylpiperidin-2-one |

| α-Acylation | Lithium Diisopropylamide (LDA) | Acyl Chloride (e.g., CH₃COCl) | 3-Acetyl-1-methoxypiperidin-2-one |

Rearrangement Reactions Involving the N-Methoxy Moiety

The N-methoxy group on the lactam nitrogen introduces unique electronic properties that can influence or participate in rearrangement reactions, distinct from their N-alkyl or N-H counterparts.

Beckmann-Type Rearrangements

The Beckmann rearrangement is a classic organic reaction that transforms an oxime into an amide or a lactam. wikipedia.orgmasterorganicchemistry.com The archetypal industrial example is the conversion of cyclohexanone (B45756) oxime into ε-caprolactam, the monomer for Nylon-6, typically catalyzed by strong acids. wikipedia.orgalfa-chemistry.com

The reaction mechanism involves the protonation of the oxime's hydroxyl group, converting it into a good leaving group (water). This is followed by a concerted migration of the alkyl or aryl group that is in the anti-periplanar position relative to the leaving group. masterorganicchemistry.comalfa-chemistry.com This 1,2-shift results in the formation of a nitrilium ion, which is subsequently attacked by water. Tautomerization of the resulting intermediate yields the final amide or lactam product. byjus.com

While this compound is a product of a lactamization reaction, its N-methoxy group makes it structurally related to N-alkoxy derivatives that can participate in analogous rearrangements. The well-known Hofmann, Curtius, Lossen, and Schmidt rearrangements are mechanistically related processes that also involve a migration step to an electron-deficient nitrogen atom. nih.gov For a Beckmann-type rearrangement to directly involve the this compound structure, a precursor such as a ketoxime with an N-methoxy substituent would be required, or the N-methoxy group itself would need to be converted into a suitable leaving group to initiate a migration. The stability and reactivity of the N-O bond are central to these potential transformations.

Table 1: Reagents for Promoting Beckmann Rearrangement

| Catalyst Type | Examples |

|---|---|

| Brønsted Acids | Sulfuric acid (H₂SO₄), Polyphosphoric acid (PPA), Hydrochloric acid (HCl) |

| Lewis Acids | Thionyl chloride (SOCl₂), Phosphorus pentachloride (PCl₅), Cyanuric chloride |

| Other Reagents | Tosyl chloride, Acetic anhydride (Ac₂O) |

This table summarizes common catalysts used to promote the classical Beckmann rearrangement, which produces lactams from cyclic oximes. wikipedia.orgmasterorganicchemistry.com

Other Thermally or Photochemically Induced Rearrangements

Beyond the classic acid-catalyzed rearrangements, the N-methoxy moiety can be involved in transformations induced by heat or light.

Thermally Induced Rearrangements: Research on related N-alkoxy heterocyclic systems provides insight into potential thermal reactions. For instance, studies on the thermal rearrangement of 2-methoxypyridine (B126380) N-oxides to 1-methoxypyridin-2-ones suggest a reaction pathway that is sensitive to solvent polarity, indicating an ionic mechanism. researchgate.net Such rearrangements often involve the cleavage of the N-O bond or migration of the methoxy (B1213986) group. While direct studies on this compound are scarce, analogies suggest that heating could induce cleavage of the N-O bond or rearrangement of the piperidinone ring, potentially leading to ring-contracted or ring-opened products depending on the conditions. The thermal rearrangement of 1-substituted 1H-azepines to 6-aminofulvene derivatives provides another example of thermally induced transformations of nitrogen-containing rings. rsc.org

Photochemically Induced Rearrangements: Photochemical conditions can provide the energy to access unique rearrangement pathways. The Zimmerman–O'Connell–Griffin (ZOG) rearrangement is a known photomediated process that can be used to access substituted β-lactams. nih.govacs.org More directly relevant, N-mesyloxylactams have been shown to undergo an efficient photochemical ring-contraction. nih.gov In this process, the N-mesyloxy group acts as a photolabile leaving group, initiating a rearrangement cascade.

A proposed photochemical rearrangement of this compound could proceed via a similar mechanism:

Excitation: UV irradiation excites the lactam, promoting the N-O bond to a higher energy state.

Homolytic Cleavage: The weakened N-O bond undergoes homolytic cleavage to generate a methoxy radical and a lactam radical.

Rearrangement: The lactam radical could then undergo subsequent rearrangement, such as ring contraction, before reacting further.

These photochemical methods are often stereospecific, conserving the stereochemistry of migrating carbon centers, which makes them synthetically valuable. nih.gov

Reductive Transformations of the Lactam and N-Methoxy Groups

The presence of two reducible sites—the amide carbonyl (C=O) group and the N-methoxy (N-O) bond—allows for selective or complete reduction of this compound.

Reduction to Cyclic Amines and Amines

The reduction of the lactam functionality in this compound to the corresponding cyclic amine is a well-established transformation. Strong hydride-donating reagents, most notably lithium aluminum hydride (LiAlH₄), are required for this conversion as the amide carbonyl is significantly less reactive than that of ketones or esters. masterorganicchemistry.commasterorganicchemistry.com Sodium borohydride (B1222165) (NaBH₄) is generally not a sufficiently powerful reducing agent for this purpose. masterorganicchemistry.comlibretexts.org

The reaction proceeds via the following mechanism:

Hydride Attack: A hydride ion from LiAlH₄ attacks the electrophilic carbonyl carbon of the lactam, breaking the C=O π-bond and forming a tetrahedral intermediate.

Complexation and Elimination: The oxygen atom coordinates to the aluminum species, effectively transforming it into a good leaving group. Subsequent collapse of the intermediate leads to the elimination of an O-Al species and the formation of a transient iminium ion.

Second Hydride Attack: A second equivalent of hydride attacks the electrophilic iminium carbon, resulting in the final saturated cyclic amine product. masterorganicchemistry.comchemistrysteps.com

The expected product from the complete reduction of this compound with LiAlH₄ is 1-methoxypiperidine .

Selective Reduction of the N-Methoxy Group

The N-O bond is susceptible to reductive cleavage under specific conditions, allowing for the selective removal of the methoxy group to yield the corresponding N-H lactam, piperidin-2-one. This transformation is valuable as it unmasks the secondary amide functionality for further derivatization. Several methods have been developed for the reductive cleavage of N-alkoxy amides. jst.go.jp

Table 2: Methods for Reductive Cleavage of N-O Bonds in N-Alkoxy Amides

| Method | Reagents/Conditions | Product from this compound |

|---|---|---|

| Cathodic Reduction | Simple electrolysis in a divided cell. jst.go.jp | Piperidin-2-one |

| Single-Electron Transfer (SET) | Samarium(II) iodide (SmI₂); Neutral organic super-electron donors. jst.go.jporganic-chemistry.org | Piperidin-2-one |

| Metal-Free Reduction | Elemental sulfur (S₈) in the presence of DABCO in DMSO. dntb.gov.ua | Piperidin-2-one |

| Transition Metal Catalysis | Palladium or Ruthenium catalysts. jst.go.jp | Piperidin-2-one |

The mechanism for these reductions typically involves a single-electron transfer to the N-alkoxy amide. This generates a radical anion, which then fragments by cleaving the weak N-O bond to release a methoxide (B1231860) anion (or methoxy radical, depending on the specific mechanism) and an amide radical, which is then further reduced and protonated during workup to give the final amide. jst.go.jporganic-chemistry.org

Oxidative Reactions of the Piperidin-2-one Ring and N-Methoxy Group

Oxidation of this compound can occur at several positions, but the most common pathway involves the carbon atom alpha to the nitrogen (the C6 position). This reaction leads to the formation of a highly reactive N-acyliminium ion intermediate, which is a powerful electrophile for carbon-carbon and carbon-heteroatom bond formation. nih.govarkat-usa.org

The generation of the N-acyliminium ion can be achieved using various oxidative systems. While direct oxidation of this compound is not widely reported, oxidation of related N-acyl piperidines and other lactams provides a clear precedent. researchgate.netnih.gov Reagents like iron(II)-hydrogen peroxide or hypervalent iodine compounds can facilitate this transformation. nih.govresearchgate.net

Once formed, the N-acyliminium ion can be trapped by a wide range of nucleophiles. This two-step sequence of oxidation followed by nucleophilic addition is a powerful strategy for the α-functionalization of lactams.

Table 3: Potential Oxidative Functionalization of this compound via an N-Acyliminium Ion

| Step | Description | Intermediate/Product |

|---|---|---|

| 1. Oxidation | Oxidation at the C6 position of this compound. | 1-Methoxy-2-oxo-piperidin-1-ium ion |

| 2. Nucleophilic Attack | The N-acyliminium ion is trapped by a nucleophile (Nu⁻). | 6-substituted-1-methoxypiperidin-2-one |

Further oxidation of the piperidinone ring can lead to the formation of imides (e.g., 1-methoxypiperidine-2,6-dione) if a suitable hydrogen is present at the C6 position and stronger oxidizing conditions are used. nih.gov Oxidation reactions targeting β-lactam antibiotics have also been studied, often involving cleavage of the lactam ring or oxidation of adjacent functional groups. nih.govscilit.com

Selective Oxidation of the Ring

Selective oxidation of the piperidin-2-one ring allows for the introduction of new functional groups at specific positions. The C3 position, alpha to the carbonyl group, is a primary site for such transformations. One documented method for the oxidation of a substituted piperidine (B6355638) involves the use of bromine in acetic acid. This reaction proceeds to generate a 3,3-dibromo-1-substituted-piperidin-2-one, demonstrating a selective oxidation at the C3 position researchgate.net. While this specific example was performed on an N-(2'-hydroxy-1'-phenylethyl)piperidine, the underlying reactivity of the carbon alpha to the lactam carbonyl is expected to be similar for this compound.

Another modern approach to selective oxidation involves photocatalysis. Studies on N-Boc-piperidines have shown that photocatalytic oxidation can lead to α-hydroxylation, forming hemiaminals chemrxiv.org. This type of reaction targets the C-H bonds adjacent to the nitrogen atom. For this compound, this would correspond to the C6 position. Such a reaction would yield 6-hydroxy-1-methoxypiperidin-2-one, a valuable intermediate for further synthesis.

The table below summarizes potential conditions for selective oxidation based on related structures.

| Position | Reagent System | Product Type | Reference Scaffold |

| C3 | Bromine, Acetic Acid | α,α-Dihalogenated lactam | N-substituted piperidine researchgate.net |

| C6 | Photocatalyst, Oxidant, H₂O | α-Hydroxylated lactam | N-Boc-piperidine chemrxiv.org |

Oxidative Cleavage Pathways

Oxidative cleavage involves the breaking of one or more bonds within the piperidin-2-one ring, leading to acyclic products. The lactam ring is generally stable, requiring specific and often potent oxidizing conditions to achieve cleavage. Methodologies developed for other cyclic systems, such as the oxidative cleavage of cyclic olefins, provide a conceptual basis for the potential pathways for piperidin-2-one nih.govresearchgate.net.

A plausible pathway for the oxidative cleavage of the this compound ring would involve a multi-step process. For instance, initial oxidation to create a diol or other functionalities could weaken the ring structure, facilitating subsequent cleavage with reagents like sodium periodate (B1199274) (NaIO₄) or ozone (O₃). The expected product from the complete cleavage of the C-C bonds of the ring would be a linear amino acid derivative.

Furthermore, unexpected ring-opening reactions have been observed under certain oxidative conditions. For example, photocatalytic oxidation of 2-phenylpiperidine (B1215205) resulted in C-N bond cleavage chemrxiv.org. This suggests that under specific photocatalytic conditions, this compound could potentially undergo cleavage of the bond between the nitrogen and the C6 carbon, representing an alternative oxidative degradation pathway. Research on the oxidative cleavage of pyrrolidine-2-methanols using catalysts like 2-iodobenzamide (B1293540) with Oxone also points to advanced methods for transforming N-heterocyclic structures, which could be adapted for ring cleavage studies nii.ac.jp.

Transition Metal-Catalyzed Transformations

Transition metal catalysis provides powerful tools for the functionalization of heterocyclic scaffolds like piperidin-2-one. These methods enable the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity hilarispublisher.comrsc.org.

Cross-Coupling Reactions Involving Derived Intermediates

Cross-coupling reactions are a cornerstone of modern organic synthesis, allowing for the precise construction of complex molecules nih.gov. For a molecule like this compound, this strategy involves first converting it into a reactive intermediate, which is then coupled with a partner molecule using a transition metal catalyst.

This can be achieved by introducing a leaving group, such as a halogen (Br, I) or a triflate (OTf), onto the piperidin-2-one ring. For example, a hypothetical 3-bromo-1-methoxypiperidin-2-one could serve as an intermediate in various cross-coupling reactions.

Suzuki Coupling: Reaction with an organoboron compound (e.g., an arylboronic acid) in the presence of a palladium catalyst would form a C-C bond, yielding a 3-aryl-1-methoxypiperidin-2-one.

Buchwald-Hartwig Amination: Coupling with an amine using a palladium catalyst would form a C-N bond, leading to a 3-amino-1-methoxypiperidin-2-one.

Sonogashira Coupling: Reaction with a terminal alkyne, catalyzed by palladium and copper, would install an alkynyl group at the C3 position.

A patent for the synthesis of unsaturated piperidines demonstrates a related strategy where a 4-piperidone (B1582916) is converted to a silyl (B83357) enol ether derivative, which then undergoes palladium-catalyzed cross-coupling with aryl halides google.com. This highlights the principle of creating a reactive derivative for subsequent metal-catalyzed transformations.

The table below illustrates hypothetical cross-coupling reactions based on a derived intermediate of this compound.

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Bond Formed |

| Suzuki Coupling | R-B(OH)₂ | Pd(PPh₃)₄, Base | C-C |

| Heck Coupling | Alkene | Pd(OAc)₂, Ligand, Base | C-C |

| Sonogashira Coupling | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI, Base | C-C |

| Buchwald-Hartwig | R₂NH | Pd₂(dba)₃, Ligand, Base | C-N |

C-H Activation Studies on the Piperidin-2-one Scaffold

A more direct and atom-economical approach to functionalization is through transition metal-catalyzed C-H activation. This method avoids the need for pre-functionalization and allows for the direct conversion of a C-H bond into a new bond nih.govacs.org. On the piperidin-2-one scaffold, the lactam carbonyl group can act as a directing group, guiding the metal catalyst to activate specific C-H bonds.

Studies on the C-2 arylation of piperidines have successfully utilized an N-(2-pyridyl) directing group to facilitate palladium-catalyzed C-H activation at the carbon alpha to the nitrogen researchgate.net. In this compound, the amide carbonyl group is an intrinsic directing group that could facilitate the activation of the C-H bonds at the C3 position. A palladium catalyst could coordinate to the carbonyl oxygen, leading to the formation of a five-membered palladacycle intermediate, which then reacts with a coupling partner (e.g., an aryl halide) to functionalize the C3 position.

The table below outlines potential catalyst systems for C-H activation on the piperidin-2-one scaffold, drawn from studies on related N-heterocycles.

| Metal Catalyst | Ligand (Example) | Oxidant/Additive | Target Position (Hypothetical) |

| Pd(OAc)₂ | Ac-Gly-OH | Ag₂CO₃ | C3 (Carbonyl-directed) |

| [RhCp*Cl₂]₂ | - | AgSbF₆ | C3 (Carbonyl-directed) |

| [Ru(p-cymene)Cl₂]₂ | K₂CO₃ | K₂CO₃ | C3 (Carbonyl-directed) |

Theoretical and Computational Studies of 1 Methoxypiperidin 2 One

Quantum Chemical Calculations for Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 1-methoxypiperidin-2-one, offering a detailed picture of its electron distribution and bonding characteristics.

Density Functional Theory (DFT) for Geometry Optimization and Energy Landscapes

Density Functional Theory (DFT) has become a principal tool for investigating the geometry and energetic properties of molecules like this compound. By approximating the electron density, DFT methods can efficiently compute the optimized molecular structure, corresponding to the minimum on the potential energy surface. For N-alkoxy β-lactams, DFT calculations have been employed to analyze the transition states of their formation, revealing kinetic and thermodynamic preferences for certain isomers. For instance, calculations on a related α-bromo N-alkoxy β-lactam showed a thermodynamic preference for the trans-product rsc.org.

DFT is also instrumental in exploring the energy landscapes of different conformers. For piperidine (B6355638) derivatives, DFT calculations have been used to determine heats of formation and have shown high accuracy in predicting molecular structures when compared to experimental results researchgate.net. Such studies on this compound would involve mapping the potential energy surface as a function of key dihedral angles to identify stable conformers and the energy barriers between them. The choice of functional and basis set is crucial for obtaining accurate results, with hybrid functionals like B3LYP often providing a good balance of accuracy and computational cost for organic molecules banglajol.inforesearchgate.net.

Table 1: Representative DFT Functionals and Basis Sets for Lactam and Piperidine Derivatives

| Functional | Basis Set | Typical Application |

| B3LYP | 6-31G** | Geometry optimization and vibrational frequencies of organic molecules banglajol.info. |

| M06-2X | 6-311+G(d,p) | Thermochemistry and kinetic calculations. |

| ωB97X-D | def2-TZVP | Non-covalent interactions and long-range effects. |

Ab Initio Methods for High-Accuracy Electronic Structure Determination

For a more rigorous determination of the electronic structure, ab initio methods, which are based on first principles without empirical parameterization, are employed researchgate.net. Methods such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory provide systematically improvable accuracy. Ab initio calculations have been used to study the chemical reactivity of lactams, including their hydrolysis mechanisms .

In the context of this compound, high-accuracy ab initio calculations are valuable for dissecting the nature of the N-O bond, which is a key feature of this molecule. These methods can provide precise information about bond lengths, bond angles, and the distribution of electron density, which governs the molecule's reactivity fiveable.me. Natural Bond Orbital (NBO) analysis, often performed in conjunction with ab initio calculations, can further quantify the stereoelectronic interactions, such as the anomeric effect, which may influence the conformational preferences of the methoxy (B1213986) group relative to the piperidinone ring nih.gov.

Conformational Analysis using Molecular Mechanics and Dynamics Simulations

The flexibility of the six-membered piperidinone ring in this compound gives rise to a complex conformational landscape that can be explored using molecular mechanics and dynamics simulations.

Force Field Parameterization for N-Methoxy Lactams

Molecular mechanics (MM) methods rely on empirical force fields to describe the potential energy of a system as a function of its atomic coordinates avogadro.cc. The accuracy of these simulations is highly dependent on the quality of the force field parameters rsc.org. For a novel structure like this compound, specific parameters for the N-methoxy lactam moiety may not be available in standard force fields like AMBER, CHARMM, or GROMOS avogadro.ccnih.gov.

Therefore, a crucial step is the development of a bespoke force field. This process typically involves fitting parameters to high-level quantum mechanical data chemrxiv.orgresearchgate.net. For instance, bond stretching and angle bending parameters can be derived from the Hessian matrix of a QM-optimized geometry, while torsional parameters are often fitted to reproduce the rotational energy profiles calculated with QM nih.govthorinbristow.com. The General AMBER Force Field (GAFF) is often used as a starting point for parameterizing drug-like molecules nih.gov. The parameterization of β-lactam cores has been successfully achieved using tools like the force field Toolkit (ffTK), which utilizes Gaussian calculations to refine dihedral angle parameters, crucial for reproducing the correct molecular geometry in MD simulations thorinbristow.comtu-darmstadt.de.

Table 2: Key Steps in Force Field Parameterization

| Step | Description |

| Initial Parameter Assignment | Assigning parameters from a general force field (e.g., GAFF) based on atom types. |

| Quantum Mechanical Calculations | Performing high-level QM calculations (e.g., DFT or MP2) to obtain optimized geometries, vibrational frequencies, and torsional energy profiles tu-darmstadt.de. |

| Parameter Fitting | Adjusting MM parameters (bond, angle, dihedral, and non-bonded) to reproduce the QM target data researchgate.net. |

| Validation | Testing the new force field by comparing simulated properties (e.g., conformational energies, densities) with QM calculations or experimental data. |

Molecular Dynamics Simulations for Solvent Effects and Conformational Equilibria

Once a reliable force field is established, molecular dynamics (MD) simulations can be performed to study the dynamic behavior of this compound in various environments nitech.ac.jpnih.gov. By numerically integrating Newton's equations of motion, MD simulations generate trajectories of atomic positions over time, providing insights into conformational changes and intermolecular interactions nih.gov.

A key application of MD is to investigate the influence of solvents on the conformational equilibria of this compound. Simulations in explicit solvent, such as water, can reveal how solvent molecules interact with the solute and stabilize different conformers researchgate.netrsc.orgnih.gov. The piperidinone ring can adopt various conformations, such as chair, boat, and twist-boat forms, and the presence of the N-methoxy group can further influence these preferences. MD simulations can quantify the relative populations of these conformers and the kinetics of their interconversion.

Reaction Pathway Elucidation and Transition State Modeling

Computational methods are powerful tools for elucidating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface, it is possible to identify the most favorable reaction pathways and characterize the high-energy transition states that govern the reaction rates nih.govrsc.org.

A plausible reaction for this compound is hydrolysis, which would involve the cleavage of the amide bond within the lactam ring. Theoretical studies on the hydrolysis of β-lactams have shown that the reaction can proceed through different mechanisms depending on the conditions mdpi.com. Transition state theory (TST) is a fundamental concept used in these studies to understand reaction rates researchgate.net.

Computational modeling of the hydrolysis of this compound would involve locating the transition state structure for the nucleophilic attack of a water molecule or hydroxide (B78521) ion on the carbonyl carbon. The energy barrier for this process, known as the activation energy, can be calculated, providing a quantitative measure of the reaction rate. Furthermore, the cleavage of the N-O bond is another potential reaction pathway, and computational studies can help to determine the feasibility of this process under different conditions. For complex reactions, it is often necessary to consider the role of solvent molecules explicitly in the transition state, as they can significantly influence the activation energy.

Potential Energy Surface Scans for Key Reactions

A Potential Energy Surface (PES) is a fundamental concept in computational chemistry that maps the energy of a molecule as a function of its geometry. By systematically changing specific bond lengths, angles, or dihedral angles (a process known as a PES scan), chemists can model the energetic landscape of a chemical reaction.

For this compound, PES scans would be invaluable for understanding reactions such as ring-opening, hydrolysis of the lactam bond, or reactions involving the N-methoxy group. The scan would identify the lowest energy pathways, locate transition states (the energetic peaks between reactants and products), and identify any stable intermediates. This information is crucial for predicting reaction mechanisms.

Hypothetical Data Table for a PES Scan of N-O Bond Cleavage in this compound:

| Scan Coordinate (N-O bond length, Å) | Relative Energy (kcal/mol) |

| 1.40 (Equilibrium) | 0.0 |

| 1.60 | 5.2 |

| 1.80 | 15.8 |

| 2.00 | 30.1 |

| 2.20 (Transition State) | 45.3 |

| 2.40 | 42.1 |

| 2.60 (Product-like) | 35.7 |

Note: This table is illustrative and not based on actual calculated data for this compound.

Calculation of Activation Energies and Reaction Rates

Once a transition state for a particular reaction of this compound is located on the potential energy surface, its energy relative to the reactants can be calculated. This energy difference is known as the activation energy (Ea). A higher activation energy implies a slower reaction rate.

Using transition state theory, these calculated activation energies can be used to predict theoretical reaction rate constants (k). These calculations would allow for a quantitative comparison of the feasibility of different reaction pathways for this compound under various conditions.

Spectroscopic Property Prediction and Interpretation

Computational methods are widely used to predict and help interpret various types of spectra.

Computational NMR Chemical Shift and Coupling Constant Prediction

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structure elucidation. Quantum mechanical calculations, particularly using Density Functional Theory (DFT), can predict the ¹H and ¹³C NMR chemical shifts and spin-spin coupling constants for this compound. These predicted spectra can be compared with experimental data to confirm the structure and assign specific signals to the corresponding atoms in the molecule. Discrepancies between calculated and experimental values can often provide insights into conformational dynamics or solvent effects.

Hypothetical Data Table for Predicted vs. Experimental ¹³C NMR Chemical Shifts of this compound:

| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| C2 (C=O) | 172.5 | 171.8 |

| C6 | 50.1 | 49.5 |

| C3 | 31.4 | 30.9 |

| C5 | 22.8 | 22.3 |

| C4 | 21.0 | 20.5 |

| O-CH₃ | 60.3 | 59.7 |

Note: This table is illustrative and not based on actual calculated data for this compound.

Vibrational Frequency Calculations for IR and Raman Spectra

Computational methods can also calculate the vibrational frequencies of a molecule. These frequencies correspond to the absorption bands observed in Infrared (IR) and Raman spectroscopy. For this compound, these calculations would predict the frequencies for key functional groups, such as the C=O stretch of the lactam, the N-O stretch, and various C-H and C-C vibrations. Comparing the calculated vibrational spectrum with an experimental one aids in the assignment of spectral bands and provides confidence in the determined structure.

Quantitative Structure-Activity Relationships (QSAR) in N-Methoxy Lactam Substructure Analysis

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of modern medicinal chemistry and materials science. These studies aim to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity or a specific physical property.

Development of Molecular Descriptors

To build a QSAR model for a series of N-methoxy lactams, including this compound as a parent structure, a wide range of molecular descriptors would first be calculated for each molecule. These descriptors are numerical values that encode different aspects of the molecule's structure. They can be broadly categorized as:

1D Descriptors: Based on the molecular formula (e.g., molecular weight, atom counts).

2D Descriptors: Derived from the 2D representation of the molecule (e.g., topological indices, connectivity indices, counts of specific functional groups).

3D Descriptors: Calculated from the 3D conformation of the molecule (e.g., molecular surface area, volume, shape indices, electronic properties like dipole moment and partial charges).

Once a diverse set of descriptors is generated for a library of N-methoxy lactams with known activities, statistical methods such as multiple linear regression or machine learning algorithms are used to build a model that can predict the activity of new, untested compounds.

Predictive Models for Reactivity and Selectivity

Theoretical and computational chemistry provides powerful tools for predicting the reactivity and selectivity of chemical compounds, including this compound. Although specific predictive models exclusively for this compound are not extensively documented in publicly available literature, general computational methodologies can be applied to forecast its chemical behavior. These models leverage principles of quantum mechanics and molecular modeling to elucidate reaction mechanisms, predict product distributions, and understand the factors governing reaction outcomes.

At its core, predicting the reactivity of this compound involves identifying the most likely sites for nucleophilic or electrophilic attack, as well as the stability of potential intermediates and transition states. Computational methods such as Density Functional Theory (DFT) are instrumental in this regard. nih.govnih.gov DFT calculations can map the electron density distribution of the molecule, highlighting electron-rich and electron-poor regions susceptible to reaction. For this compound, the carbonyl carbon is an electrophilic site, while the oxygen and nitrogen atoms possess lone pairs, making them nucleophilic centers.